

Toxicological Profile of 2-Propoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Propoxybenzoic acid

Cat. No.: B140513

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Abstract

This technical guide provides a comprehensive toxicological profile of **2-Propoxybenzoic acid** (CAS No. 2100-31-4), a key intermediate in the pharmaceutical and chemical industries.^{[1][2]} Due to a notable lack of extensive, publicly available toxicological data for this specific compound, this document establishes a predictive profile based on its physicochemical properties, data from safety data sheets (SDS), and toxicological principles derived from structurally related compounds, primarily benzoic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and outlining the necessary experimental protocols to formally characterize the compound's safety profile.

Introduction and Regulatory Standing

2-Propoxybenzoic acid, also known as o-propoxybenzoic acid, is a salicylic acid derivative recognized for its role as a building block in the synthesis of pharmaceuticals, such as anti-inflammatory agents and analgesics.^{[1][3]} It is also used in the formulation of specialty chemicals and cosmetics.^{[1][2]} Despite its industrial applications, a comprehensive toxicological profile has not been thoroughly established in publicly accessible literature.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard identification. According to notifications to the European Chemicals Agency (ECHA), **2-Propoxybenzoic acid** is classified as follows:

- Skin Irritation (Category 2): Causes skin irritation.[4][5]
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

These classifications necessitate careful handling and the use of personal protective equipment, including gloves and eye protection, when working with this compound.[4]

Physicochemical Properties and Predicted Toxicokinetics

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

Property	Value	Source
Molecular Formula	C10H12O3	[3][5]
Molecular Weight	180.20 g/mol	[5]
Physical State	White crystal	[3]
Melting Point	35-40°C	[3][6]
Boiling Point	205-207°C (at 40 mmHg)	[3][6]
Water Solubility	Insoluble	[3]
Organic Solvent Solubility	Soluble in alcohol, ether, DMSO, Methanol	[3][6]
Predicted Octanol-Water Partition Coefficient (XLogP3)	2.5	[5]

The predicted XLogP3 value of 2.5 suggests that **2-Propoxybenzoic acid** has moderate lipophilicity. This property indicates a potential for absorption across biological membranes,

including the gastrointestinal tract and skin. Its insolubility in water suggests that absorption may be slower compared to highly water-soluble compounds.

Metabolism: Direct metabolic pathways for **2-Propoxybenzoic acid** are not well-documented. However, based on its structure as a benzoic acid derivative, it is anticipated to undergo metabolism primarily in the liver. Key metabolic pathways for benzoic acid involve conjugation with glycine to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, both of which are then excreted in the urine. It is plausible that **2-Propoxybenzoic acid** would follow similar conjugation pathways after potential depropoxylation or hydroxylation of the propyl chain.

Proposed Toxicological Evaluation Strategy

Given the data gap, a structured toxicological evaluation is required to characterize the potential hazards of **2-Propoxybenzoic acid**. The following sections outline the standard methodologies and experimental designs that should be employed.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

- **Objective:** To determine the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of a test animal population.
- **Test System:** Typically, Sprague-Dawley rats are used. A small number of animals are dosed sequentially.
- **Procedure:** a. A single animal is dosed at a starting level just below the best preliminary estimate of the LD50 (e.g., 2000 mg/kg, a limit dose for low-toxicity compounds).^[7] b. The animal is observed for signs of toxicity and mortality for up to 14 days.^[7] c. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. d. This sequential process continues until the stopping criteria are met, allowing for the statistical calculation of the LD50.

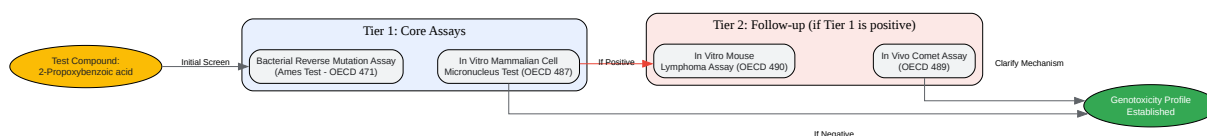
- Observations: Clinical signs of toxicity, body weight changes, and gross necropsy of all animals are recorded.[7]

A study on the structurally similar p-Propoxybenzoic acid using this method found no mortality or significant toxicological changes at a limit dose of 2000 mg/kg in rats, suggesting low acute toxicity.[7] A similar result would be anticipated for the 2-propoxy isomer, but this must be confirmed experimentally.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity.

Experimental Workflow: In Vitro Genotoxicity Assessment



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